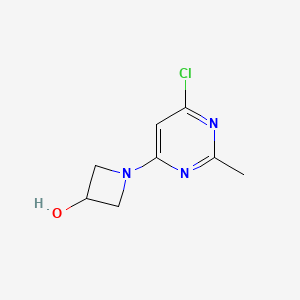
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
“3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This compound is part of a larger group of compounds known as trifluoromethylpyridines, which are used widely in the agrochemical and pharmaceutical industries . The trifluoromethyl group is an important subgroup of fluorinated compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, including “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid”, is a topic of ongoing research in the agrochemical and pharmaceutical industries . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” includes a pyrrolidine ring, a trifluoromethyl group, and a propanoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A versatile synthetic route enables the manipulation of 3-(pyridin-3-yl)propanoic acid ligands coordinated to platinum(II), producing trans-Pt(II) complexes with amine ligands that contain long perfluorinated chains. These complexes demonstrate potential as thermoactivated anticancer agents due to their thermoactivatable properties, stability, reactivity with DNA and proteins, and antiproliferative activity in both tumorigenic and nontumorigenic cells. The ability to generate related compounds with alkyl chains instead of perfluorinated chains using the same direct coupling method underscores the adaptability of this approach in developing putative anticancer agents (Cabrera et al., 2019).
Chemical Biology and Bioactive Molecule Development
The diastereoselective synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids highlights their utility in cell adhesion assays against various integrins, demonstrating significant affinity and selectivity for the αvβ6 integrin. This highlights the potential of such compounds in the development of new therapeutic strategies for idiopathic pulmonary fibrosis, with one compound in particular showing high affinity, a long dissociation half-life, and suitable pharmacokinetic properties for inhaled dosing (Procopiou et al., 2018).
Organic Synthesis and Catalysis
Trifluoromethanesulfonic (triflic) acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, demonstrating a preference for pyrrolidines or homopiperidines over piperidines. This indicates a viable route for efficient polycyclic system formation via cationic cascades terminated by a sulfonamide group, showcasing the role of trifluoromethyl groups in organic synthesis (Haskins & Knight, 2002).
Advanced Material Synthesis
A DMAP-catalyzed decarboxylative [3+2] cycloaddition strategy facilitates the synthesis of trifluoromethylated chromanone-fused pyrrolidinyl spirooxindoles, underscoring the effectiveness of this method in creating CF3-containing multi-ring-fused compounds. This process highlights the significance of fluorine-containing molecules in the development of potentially bioactive scaffolds, marking an important advance in medicinal chemistry and material science (Liu et al., 2020).
Orientations Futures
The future directions for the research and application of “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propanoic acid” and similar compounds are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(5-6)4-2-7(13)14/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDQVRVQYWOUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476662.png)
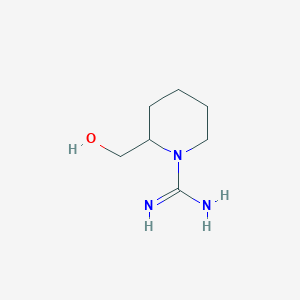
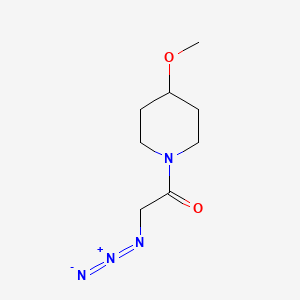
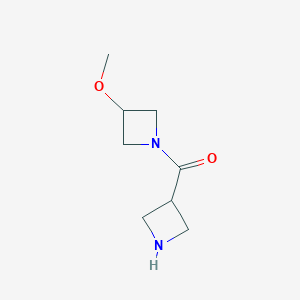
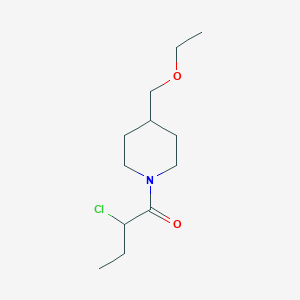
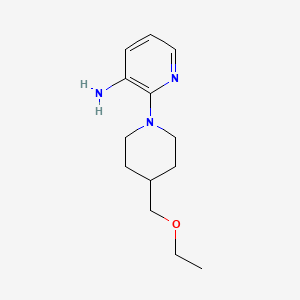



![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)butanoic acid](/img/structure/B1476678.png)
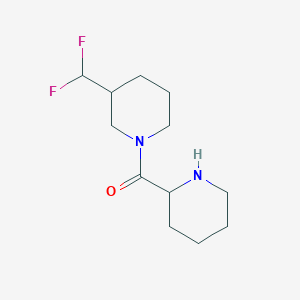
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
